2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE is a complex organic compound that belongs to the class of imidazo[1,2-a]azepines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]azepine core fused with a phenyl and chlorobenzoate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of an imidazo[1,2-a]azepine derivative with a chlorobenzoic acid derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2E)-3-OXO-6,7,8,9-TETRAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-2(5H)-YLIDENE]METHYL}PHENYL 2-METHYLBENZOATE
- 2-{[(2E)-3-OXO-6,7,8,9-TETRAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-2(5H)-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE
- 2-{[(2E)-3-OXO-6,7,8,9-TETRAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-2(5H)-YLIDENE]METHYL}PHENYL 2-METHOXYBENZOATE
Uniqueness
The uniqueness of 2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the chlorobenzoate group enhances its reactivity and potential for substitution reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19ClN2O3 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
[2-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H19ClN2O3/c23-17-10-5-4-9-16(17)22(27)28-19-11-6-3-8-15(19)14-18-21(26)25-13-7-1-2-12-20(25)24-18/h3-6,8-11,14H,1-2,7,12-13H2/b18-14+ |
InChI Key |
MAHZLOHYKPTJPX-NBVRZTHBSA-N |
Isomeric SMILES |
C1CCC2=N/C(=C/C3=CC=CC=C3OC(=O)C4=CC=CC=C4Cl)/C(=O)N2CC1 |
Canonical SMILES |
C1CCC2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Cl)C(=O)N2CC1 |
Origin of Product |
United States |
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